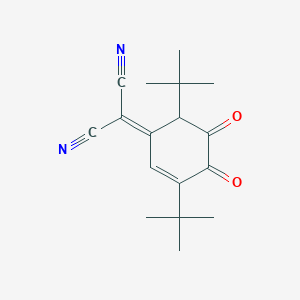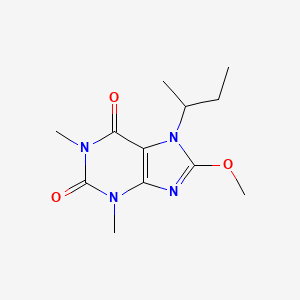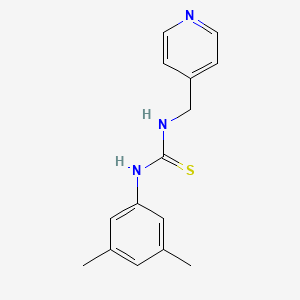![molecular formula C18H17N3O2S B5233157 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)
2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone, also known as MET, is a chemical compound that has been extensively studied for its potential applications in scientific research. MET belongs to the class of compounds known as thiosemicarbazones, which have been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. By inhibiting this enzyme, 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone may prevent the growth and replication of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been found to inhibit the production of reactive oxygen species, which can cause damage to cells and tissues. 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has also been found to modulate the immune system, potentially enhancing its ability to fight off infections and diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various diseases and conditions. Additionally, the synthesis of 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is relatively simple and can be carried out in a laboratory setting. However, one limitation of using 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone. One area of interest is its potential as a treatment for viral infections, particularly hepatitis C. Additionally, further research is needed to fully understand the mechanism of action of 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone and how it can be optimized for use in various applications. Finally, research is needed to explore the potential side effects of 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone and how they can be minimized.
Synthesis Methods
The synthesis of 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form the intermediate 4-methoxyphenyl-3-thiosemicarbazide. This intermediate is then reacted with 4-methyl-3-nitro-1H-1,2,4-triazole-5-thiol in the presence of sodium hydroxide to form 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been found to have a wide range of applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines. 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of the hepatitis C virus. Additionally, 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been studied for its potential as an antibacterial agent, as it has been found to inhibit the growth of various bacterial strains.
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21-17(14-8-10-15(23-2)11-9-14)19-20-18(21)24-12-16(22)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQWFYGDQFLCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)

![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)


![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
![1-(isobutyrylthio)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5233121.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)

![2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone](/img/structure/B5233147.png)
![sec-butyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5233149.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
